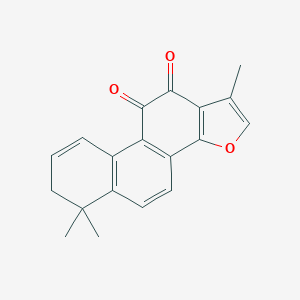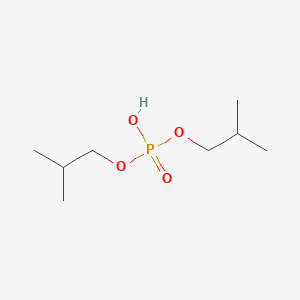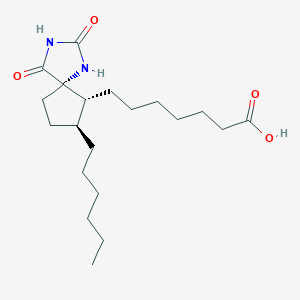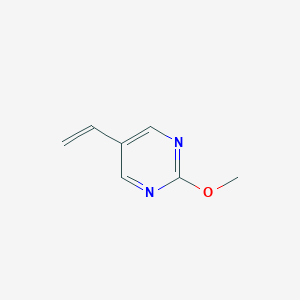
2-Methoxy-5-vinylpyrimidine
Übersicht
Beschreibung
2-Methoxy-5-vinylpyrimidine is a chemical compound that has been synthesized and studied for various applications . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as DNA and RNA .
Synthesis Analysis
The synthesis of 2-Methoxy-5-vinylpyrimidine involves lithium-halogen exchange reactions on 5-bromopyrimidine and 2-methoxy-5-bromopyrimidine, followed by reaction with triisopropylborate . This process is part of a larger class of reactions known as Suzuki cross-coupling reactions .Molecular Structure Analysis
While specific structural analysis data for 2-Methoxy-5-vinylpyrimidine was not found, similar compounds have been analyzed using techniques such as X-ray crystallography . These studies can provide insights into bond lengths, angles, and overall molecular geometry.Chemical Reactions Analysis
2-Methoxy-5-vinylpyrimidine can participate in various chemical reactions. For instance, it has been used in Suzuki cross-coupling reactions with heteroaryl halides . The product of these reactions are heteroarylpyrimidines .Wissenschaftliche Forschungsanwendungen
Antiviral Properties : 5-Vinylpyrimidine nucleoside analogs are potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, suggesting clinical utility against these infections (De Clercq & Walker, 1984).
Kinase Inhibition : Novel 2,4-disubstituted-5-fluoropyrimidines synthesized for potential use as kinase inhibitors demonstrate a facile and regioselective approach for discovery (Wada et al., 2012).
Anti-inflammatory and Analgesic Agents : Certain (pyrimidin-5-yl)-2-propionic acids show moderate antiinflammatory and analgesic activity (Kvita & Schweizer, 1989). Additionally, compounds derived from 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines are effective analgesics and anti-inflammatory agents, surpassing standard drugs in effectiveness with a low ulcer index (Chhabria et al., 2007).
Synthesis Methods : Efficient synthesis methods have been developed for polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea (Shao et al., 2012). The synthesis of 2-, 4-, and 5-vinylpyrimidines via palladium-catalyzed cross-coupling reaction also demonstrates site-selectivity for 4, 5-dihalopyrimidines (Kondo et al., 1989).
OLED Applications : The compound PDPyDP, a pyridine- and oxadiazole-containing hole-blocking material, significantly improves the efficiency of organic light-emitting diodes compared to single-layer devices (Wang et al., 2001).
Other Applications : Additional applications include electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, which enhances biodegradability and reduces chemical oxygen demand (Zhang et al., 2016), and the development of air-stable electrical conduction in oxidized poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] thin films, useful in sensor technology (Hossein-Babaei et al., 2013).
Safety And Hazards
While specific safety data for 2-Methoxy-5-vinylpyrimidine was not found, safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and serious eye irritation . Proper handling and storage procedures should be followed when working with these compounds.
Zukünftige Richtungen
The future research directions for 2-Methoxy-5-vinylpyrimidine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, electronic interactions between polymeric semiconductors and photochromic molecules have been studied, opening the possibility for the development of optically responsive smart materials .
Eigenschaften
IUPAC Name |
5-ethenyl-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOOINKSXDJULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-vinylpyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


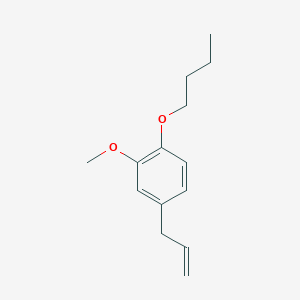


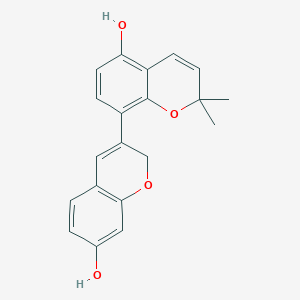
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

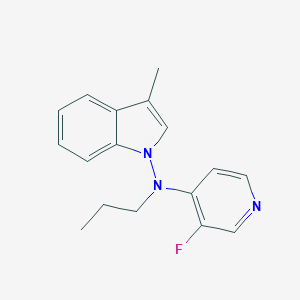


![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

